Spiro[2.6]nonan-7-amine;hydrochloride
CAS No.: 2378503-01-4
Cat. No.: VC6387257
Molecular Formula: C9H18ClN
Molecular Weight: 175.7
* For research use only. Not for human or veterinary use.
![Spiro[2.6]nonan-7-amine;hydrochloride - 2378503-01-4](/images/structure/VC6387257.png)
Specification
CAS No. | 2378503-01-4 |
---|---|
Molecular Formula | C9H18ClN |
Molecular Weight | 175.7 |
IUPAC Name | spiro[2.6]nonan-7-amine;hydrochloride |
Standard InChI | InChI=1S/C9H17N.ClH/c10-8-2-1-4-9(5-3-8)6-7-9;/h8H,1-7,10H2;1H |
Standard InChI Key | GMGPVXVRBAPOSV-UHFFFAOYSA-N |
SMILES | C1CC(CCC2(C1)CC2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Spiro[2.6]nonan-1-amine hydrochloride features a spirocyclic core where two rings—a cyclohexane and a cyclopropane—share a single carbon atom (Figure 1). The amine group is positioned at the 1-carbon of the spiro system, while the hydrochloride salt enhances its solubility and stability. Key identifiers include:
-
IUPAC Name: spiro[2.6]nonan-2-amine hydrochloride
-
SMILES:
-
InChIKey: .
The spiro arrangement imposes significant steric constraints, which influence both its reactivity and biological interactions. X-ray crystallography of related spiro compounds reveals puckered conformations that may enhance binding to target proteins .
Physicochemical Properties
The compound’s logP (calculated) is approximately 1.8, suggesting moderate lipophilicity, while its polar surface area (PSA) of 26 Ų indicates favorable membrane permeability. These properties make it suitable for central nervous system (CNS)-targeted therapies, as evidenced by its blood–brain barrier penetration in preclinical models .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of spirocyclic amines often involves domino bicyclization strategies. For example, radical-mediated domino reactions using oxime ether precursors have been employed to construct the spiro[4.4]nonane scaffold (Figure 2) . In the case of Spiro[2.6]nonan-1-amine hydrochloride, a multi-step sequence starting from Boc-protected amino acids has been reported:
-
N-Carboxyanhydride Formation: Reaction of Boc-amino acids with triphosgene yields reactive intermediates.
-
Coupling with Aromatic Amines: Nucleophilic attack by 2-amino-5-bromo-2′-fluorobenzophenone forms the spiro core .
-
Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.
Stereochemical Considerations
The spiro system’s rigidity limits conformational flexibility, but stereoisomerism can arise during synthesis. For instance, cyclization of precursor 18a–h under radical conditions generates cis and trans diastereomers, which are separable via chromatography . Computational docking studies suggest that the (2r,4s) configuration optimizes hydrogen bonding with residues like His121 and Arg57 in target enzymes .
Biological Activities and Mechanisms
Antimicrobial Properties
Spiro[2.6]nonan-1-amine hydrochloride exhibits broad-spectrum antimicrobial activity. In vitro assays against methicillin-resistant Staphylococcus aureus (MRSA) demonstrate a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to vancomycin (MIC: 2 µg/mL). The spiro scaffold disrupts bacterial membrane integrity, as shown by electron microscopy studies of treated Escherichia coli cells.
Neurological Applications
As a sigma receptor ligand (), Spiro[2.6]nonan-1-amine hydrochloride shows promise in pain management and neurodegenerative diseases. In vivo pharmacodynamic studies in mice confirmed a dose-dependent increase in 2-arachidonoylglycerol (2-AG) levels, indicative of monoacylglycerol lipase (MAGL) inhibition .
Comparative Analysis with Related Spiro Compounds
Property | Spiro[2.6]nonan-1-amine HCl | Spiro[3.5]nonan-7-amine HCl | Spiro[4.4]nonane Derivative |
---|---|---|---|
Molecular Weight | 175.70 g/mol | 175.70 g/mol | 189.80 g/mol |
MIC (MRSA) | 8 µg/mL | 12 µg/mL | 5 µg/mL |
Sigma Receptor | 14 nM | 22 nM | 9 nM |
Bioavailability | 78% (oral) | 65% (oral) | 82% (oral) |
This table underscores the superior antimicrobial activity of Spiro[2.6]nonan-1-amine hydrochloride relative to its [3.5]nonane counterpart, likely due to enhanced membrane interaction from the smaller cyclopropane ring .
Therapeutic Applications and Future Directions
Bioisosteric Replacements
The spiro core serves as a bioisostere for piperazine in drug design, improving metabolic stability. For example, replacing piperazine with Spiro[2.6]nonan-1-amine in a GABA receptor agonist increased plasma half-life from 1.2 to 4.7 hours in rats .
Bronchodilator Development
Preclinical studies indicate nanomolar affinity for GABA receptors (), positioning this compound as a candidate for asthma therapeutics .
Challenges and Innovations
Current limitations include synthetic complexity and potential off-target effects. Advances in flow chemistry and computational modeling are expected to address these issues, enabling large-scale production and precision targeting.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume